This compound is cataloged under the Chemical Abstracts Service number 5856-48-4 and has been included in the European Inventory of Existing Commercial Chemical Substances (EINECS) as substance number 227-474-3. It is primarily utilized in organic synthesis as a reagent and building block for more complex molecules, particularly in the development of nucleoside analogs .
The synthesis of 2',3'-O-Isopropylidene-6-thioinosine can be achieved through various methods, often involving the protection of hydroxyl groups to facilitate selective reactions. One common approach involves the use of 2,3-O-isopropylidene protection followed by thionation at the 6-position.
Specific reaction conditions include:
The molecular formula for 2',3'-O-Isopropylidene-6-thioinosine is , with a molecular weight of approximately 324.36 g/mol.
The InChI key for this compound is HXZCOKXEDYVENB-LRQTWSSKSA-N, which provides a unique identifier for its molecular structure in databases .
2',3'-O-Isopropylidene-6-thioinosine undergoes several important chemical reactions:
These reactions are influenced by factors such as solvent choice, temperature, and concentration of reactants .
The mechanism of action for 2',3'-O-Isopropylidene-6-thioinosine primarily relates to its role as a nucleotide analog. Upon incorporation into RNA or DNA, it can affect nucleic acid structure and function due to its altered base pairing properties.
Experimental data indicate that these modifications can lead to increased resistance against enzymatic degradation, making it valuable in therapeutic contexts .
2',3'-O-Isopropylidene-6-thioinosine has several important applications in scientific research:
Thiopurine derivatives constitute a therapeutically significant class of purine analogs characterized by the substitution of oxygen with sulfur at the C6 position of the purine ring. This structural modification imparts distinct biochemical properties, including altered substrate specificity for key enzymes involved in purine metabolism and nucleotide biosynthesis. 6-Thioinosine serves as a pivotal intermediate in the metabolic activation pathway of clinically deployed thiopurine prodrugs such as azathioprine and 6-mercaptopurine. The introduction of the thiol group enhances the ability of these analogs to incorporate into nucleic acids and interfere with DNA/RNA synthesis, while also enabling disruptive interactions with GTPase signaling proteins in immune cells [1].
Table 1: Key Structural Features and Biochemical Properties of Selected Thiopurines
Compound | Core Structure Modifications | Primary Enzymatic Targets | Biological Consequences |
---|---|---|---|
6-Thioinosine | Hypoxanthine analog with C6=O → C6=S | Hypoxanthine-guanine phosphoribosyltransferase | Incorporation into inosinic acid analogs |
6-Thioguanine | Guanine analog with C6=O → C6=S | Hypoxanthine-guanine phosphoribosyltransferase | DNA incorporation; mismatch repair induction |
6-Mercaptopurine | Purine-6-thiol | Hypoxanthine-guanine phosphoribosyltransferase | Purine synthesis inhibition; RNA incorporation |
2',3'-O-Isopropylidene-6-thioinosine | 6-Thioinosine with protected 2',3'-diol | Enhanced membrane permeability; Altered phosphorylation kinetics | Prodrug stabilization; Targeted metabolic activation |
The strategic positioning of the sulfur atom within the purine scaffold facilitates the formation of thioguanine nucleotides, which exert cytotoxic and immunosuppressive effects primarily through: (1) fraudulent incorporation into DNA/RNA, causing replication errors and transcriptional inhibition; (2) competitive inhibition of de novo purine biosynthesis via pseudofeedback regulation of phosphoribosylpyrophosphate amidotransferase; and (3) induction of apoptosis through Rac1 GTPase inhibition and mitochondrial membrane depolarization pathways. The therapeutic efficacy of these agents in conditions like inflammatory bowel disease and leukemia is intrinsically linked to interindividual variations in thiopurine metabolism, particularly enzymatic activities of thiopurine S-methyltransferase and inosine triphosphatase [1].
The isopropylidene protecting group, formally a ketal derivative of acetone, serves as a cornerstone strategy in nucleoside chemistry for the selective masking of vicinal diol systems in carbohydrate moieties. In ribonucleosides, the 2',3'-cis-diol arrangement presents a chemically reactive motif susceptible to undesirable side reactions during synthetic manipulations, including phosphorylation, glycosidic bond stabilization, or nucleobase functionalization. Acetonide protection (formation of a 2',3'-O-isopropylidene derivative) confers significant advantages through:
In the context of 2',3'-O-isopropylidene-6-thioinosine, the acetonide group functions as a reversible protective moiety that can be selectively removed under mild acidic conditions (e.g., 80% acetic acid or cation-exchange resin) after completion of desired synthetic transformations. This transient modification preserves the integrity of the acid-labile glycosidic bond while permitting the synthesis of more complex prodrug architectures designed to optimize the pharmacokinetic and pharmacodynamic profiles of 6-thioinosine derivatives [2].
6-Thioinosine derivatives operate within a complex metabolic network that determines their therapeutic efficacy in neoplastic and autoimmune disorders. The metabolic activation pathway initiates with the phosphoribosylation of 6-thioinosine by hypoxanthine-guanine phosphoribosyltransferase, yielding thioinosinic acid (TIMP), the first nucleotide-level metabolite with critical biological activities [1]. Subsequent enzymatic transformations generate a cascade of active thioguanine nucleotides:
Table 2: Enzymes Governing the Metabolic Fate of 6-Thioinosine Derivatives
Enzyme | Abbreviation | Reaction Catalyzed | Pharmacological Impact |
---|---|---|---|
Hypoxanthine-guanine phosphoribosyltransferase | HGPRTase | Converts 6-thioinosine to thioinosine monophosphate | Essential activation step; Deficiency causes resistance |
Inosine monophosphate dehydrogenase | IMPDH | Oxidizes thioinosine monophosphate to thioxanthosine monophosphate | Rate-limiting for guanine nucleotide synthesis; Target for mycophenolic acid |
Guanosine monophosphate synthetase | GMPS | Amidates thioxanthosine monophosphate to thioguanylate monophosphate | Generates DNA-incorporatable metabolites |
Thiopurine S-methyltransferase | TPMT | S-methylates thiopurine bases and nucleotides | Detoxification pathway; Polymorphisms affect toxicity |
Xanthine oxidase | XO | Oxidizes 6-thioinosine to 6-thiouric acid | Extracorporeal inactivation; Inhibited by allopurinol |
Pharmacogenetic variations significantly influence the therapeutic index of 6-thioinosine-based therapies. Polymorphisms in TPMT (e.g., TPMT*2, *3A, *3C) result in reduced enzymatic activity, leading to excessive accumulation of cytotoxic thioguanine nucleotides and heightened risks of myelosuppression. Similarly, mutations in NUDT15 (nucleoside diphosphate-linked moiety X-type motif 15), prevalent in East Asian populations, cause accelerated degradation of active thioguanine triphosphate metabolites, requiring dose adjustments to avoid hematopoietic toxicity [1].
The strategic design of 6-thioinosine prodrugs, including 2',3'-O-isopropylidene-6-thioinosine, aims to optimize therapeutic delivery by exploiting enzymatic activation within target tissues. These derivatives may bypass hepatic first-pass metabolism and facilitate enhanced intracellular accumulation in lymphocytes and leukemic blasts, where selective bioactivation occurs via tissue-specific nucleoside phosphorylases or phosphoribosyltransferases. Such targeted activation minimizes systemic exposure to reactive metabolites while maximizing therapeutic efficacy—a pharmacological imperative for next-generation thiopurine therapeutics [1] [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: